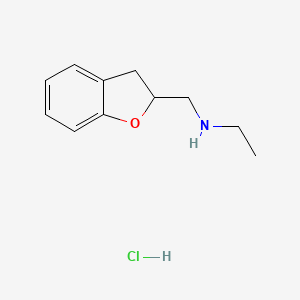

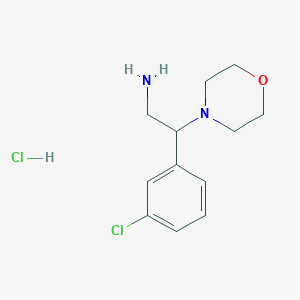

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride

Descripción general

Descripción

The LINS01 series, which includes 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine derivatives, are synthetic compounds designed as histaminergic receptor (H3R) ligands . They are also dopaminergic receptor ligands, mainly D2R and D3R . These compounds have been studied for their neurotoxicity and their potential protective effects on a cocaine model of dopamine-induced neurotoxicity .

Molecular Structure Analysis

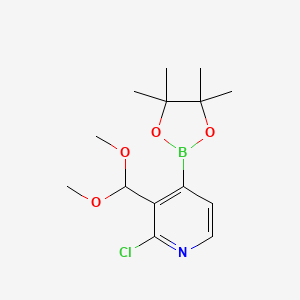

The Inchi Code for “2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride” is1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H . This can be used to generate the molecular structure.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds : A study demonstrated a protocol for constructing benzofuran derivatives, highlighting its potential for synthesizing bioactive compounds like 5-HT serotonin receptor agonists (Porcu et al., 2018).

Novel Antidepressant Agents : A-80426, a compound comprising a benzofuran moiety, was identified as a novel antidepressant agent combining α-2 antagonist activity with 5-HT uptake inhibitory activity (Meyer et al., 1995).

Antioxidant and Antibacterial Studies : Benzofuran derivatives were synthesized and evaluated for antioxidant and antibacterial activities, showing promising results against various bacteria and in scavenging free radicals (Shankerrao et al., 2013).

Antituberculosis Activity : Benzofuran compounds have been explored for their potential in antituberculosis treatment, with some derivatives showing significant activity (Thorat et al., 2016).

Anti-HIV and Anticancer Potential : A study synthesized novel benzofuran derivatives, evaluating their potential as anti-HIV, anticancer, and antimicrobial agents (Rida et al., 2006).

Neurochemical Profiles : Research on the neurochemical profiles of certain benzofuran derivatives showed their potential as inhibitors of monoamine uptake, which is significant in the context of psychoactive substances (Iversen et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride are the Histaminergic Receptor (H3R) and Dopaminergic Receptors (D2R and D3R) . These receptors play a crucial role in the central nervous system, with the dopaminergic receptors being closely related to reward and addiction pathways .

Mode of Action

This compound interacts with its targets by acting as a ligand for the H3R, D2R, and D3R receptors . It binds to these receptors, influencing their activity. The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the dopaminergic and histaminergic pathways. By interacting with the D2R and D3R receptors, it influences the levels of dopamine in the synaptic cleft . Its interaction with the H3R can also affect histamine levels, although the exact effects on these pathways and their downstream effects are still being studied.

Result of Action

The compound has been shown to have a protective effect on a cocaine model of dopamine-induced neurotoxicity using SH-SY5Y cell line culture . When incubated with cocaine, it ameliorates cocaine-induced neurotoxicity . This suggests that the compound may play a promising role in preventing cocaine-induced neurotoxicity .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic receptors, particularly D2 and D3 receptors, which are abundant in the central nervous system . These interactions suggest that the compound may influence neurotransmission and neurochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can modulate dopamine levels, thereby affecting neurotransmitter release and synaptic plasticity . Additionally, it may impact gene expression related to dopaminergic signaling, leading to changes in cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with dopaminergic receptors. By acting as a ligand for D2 and D3 receptors, it can either inhibit or activate these receptors, depending on the context . This interaction can lead to alterations in downstream signaling pathways, enzyme activity, and gene expression, ultimately influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit neuroprotective effects, while higher doses could potentially lead to toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . These interactions highlight its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles or compartments within the cell . This localization is crucial for its interaction with biomolecules and subsequent biochemical effects.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOUGRRZVNMMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CC2=CC=CC=C2O1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)

![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)

![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)